Zero Rotatable Bonds vs. Flexible Amines: Enhanced Conformational Rigidity for Precise Molecular Recognition
2,2,3,3-Tetramethylcyclopropan-1-amine possesses zero rotatable bonds, in contrast to common linear amine building blocks such as n-propylamine (2 rotatable bonds) or even N-methylcyclopropanamine (1 rotatable bond) [1][2]. This absolute conformational lock reduces entropic penalties upon target binding and ensures a defined spatial orientation of the amine group, which is critical for achieving consistent SAR in medicinal chemistry campaigns.
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | n-Propylamine (2 rotatable bonds); Cyclopropylamine (0 rotatable bonds but no steric bulk); N-Methylcyclopropanamine (1 rotatable bond) |
| Quantified Difference | 2 fewer rotatable bonds vs. n-propylamine; 1 fewer vs. N-methylcyclopropanamine |
| Conditions | Structural analysis based on SMILES and computed molecular descriptors (source: chem960.com) |
Why This Matters
Conformational rigidity minimizes off-target binding and metabolic instability, making this compound a superior choice for designing selective probes or lead compounds where predictable geometry is paramount.
- [1] chem960.com. 2,2,3,3-Tetramethylcyclopropan-1-amine. Computed Properties. Rotatable Bond Count: 0. Accessed April 2026. View Source
- [2] PubChem. n-Propylamine (CID 7852). Rotatable Bond Count: 2. Accessed April 2026. View Source
